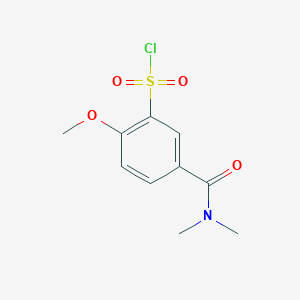
5-(Dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride is a complex organic compound. It is related to dimethylcarbamoyl chloride, which is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes . Dimethylcarbamoyl chloride is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates, usually having pharmacological or pesticidal activities .
Synthesis Analysis
The synthesis of dimethylcarbamoyl chloride involves the reaction of phosgene and dimethylamine . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . To suppress the formation of ureas, excess phosgene is used (in a 3:1 ratio) . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis
The molecular formula for dimethylcarbamoyl chloride is C3H6ClNO . It is a clear liquid at room temperature . The molecular weight is 107.54 .Chemical Reactions Analysis
Dimethylcarbamoyl chloride is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . It can also be formed in small amounts (up to 20 ppm) from dimethylformamide (DMF) in the Vilsmeier–Haack reaction or when DMF is used as a catalyst in the reaction of carboxylic acids with thionyl chloride to the corresponding acyl chloride .Physical And Chemical Properties Analysis
Dimethylcarbamoyl chloride is a clear, colorless, corrosive and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water . It has a molecular weight of 107.54 .Wirkmechanismus
The mechanism of action of dimethylcarbamoyl chloride is based on its ability to form a stable covalent bond with the target molecule. When it reacts with a molecule, it forms a covalent bond between the sulfur atom of the dimethylcarbamoyl chloride and the carbon atom of the target molecule.
Safety and Hazards
Dimethylcarbamoyl chloride is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin . Symptoms of exposure include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . It is also known to be a potential occupational carcinogen .
Eigenschaften
IUPAC Name |
5-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-4-5-8(16-3)9(6-7)17(11,14)15/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUMUCCVUNDXQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

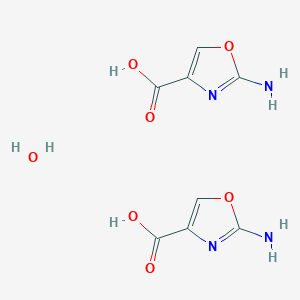
![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)
![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)


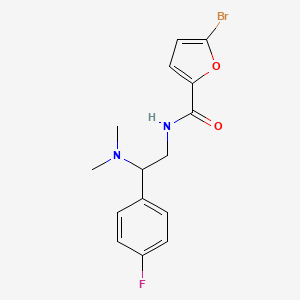
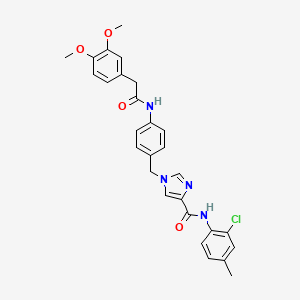
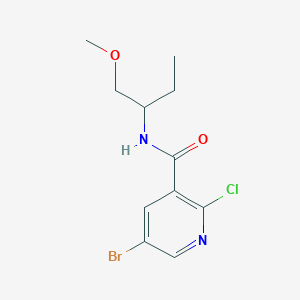

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)